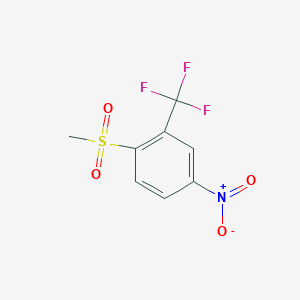

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene

Description

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene is a substituted aromatic compound characterized by three distinct functional groups: a methylsulfonyl (-SO₂CH₃) group at position 1, a nitro (-NO₂) group at position 4, and a trifluoromethyl (-CF₃) group at position 2. This combination of electron-withdrawing groups (EWGs) confers unique electronic and steric properties, making the compound a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its synthesis typically involves nucleophilic substitution or sulfonation reactions, as seen in related bromomethyl-nitrobenzene derivatives .

Properties

IUPAC Name |

1-methylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJWKPYXDXSLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1-(methylsulphonyl)-2-(trifluoromethyl)benzene, followed by purification through column chromatography . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the para position undergoes reduction to form amines under catalytic hydrogenation or metal-mediated conditions. For example, in Luo's reductive coupling methodology (Table 1, ), nitroarenes are reduced to nitroso intermediates using FeCl₂/NaHSO₃ systems. Applied to this compound, reduction could yield 1-(methylsulphonyl)-4-amino-2-(trifluoromethyl)benzene , a precursor for further functionalization (e.g., diazotization or cross-coupling).

Key Observations from Analogous Systems :

-

Nitro-to-amine conversion proceeds in 62–98% yield depending on reductant (FeCl₂ vs. SnCl₂) and stoichiometry .

-

Competing homocoupling byproducts (e.g., 4a in ) may form if conditions are not optimized.

Electrophilic Aromatic Substitution (EAS)

| Position | Reactivity | Example Reaction |

|---|---|---|

| C-5 (meta to -SO₂CH₃) | Moderate | Nitration, sulfonation (requires harsh conditions) |

| C-6 (para to -CF₃) | Low | Halogenation (e.g., bromination with Br₂/FeBr₃) |

Note: Direct nitration of pre-nitrated derivatives is uncommon due to steric and electronic hindrance .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring supports NAS at positions activated by EWGs. For example, chloride displacement in 2-nitro-4-(trifluoromethylsulfonyl)chlorobenzene ( ) with morpholine derivatives proceeds via SNAr mechanisms. Applied to 1-(methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene:

-

Leaving Group Requirement : A halogen (e.g., Cl) at C-3 or C-5 would enable substitution with amines, alkoxides, or thiols.

-

Catalytic Systems : Cu-based catalysts (e.g., CuCN, CuBr) enhance reactivity in cyanide substitutions ( ).

Methylsulphonyl Group

-

Hydrolysis : Resistant to hydrolysis under standard conditions but may cleave under extreme basic or acidic environments (e.g., H₂SO₄ reflux) to yield sulfonic acids.

-

Oxidation/Reduction : Stable to common oxidants; reduction to thioethers is unlikely without specialized reagents.

Trifluoromethyl Group

-

Inert under most conditions but can participate in radical-mediated C–CF₃ bond cleavage or photochemical reactions .

Diazonium Salt Formation

The amine derived from nitro reduction (Section 1) can form diazonium salts for coupling reactions. For instance, Sandmeyer reactions or palladium-catalyzed cross-couplings ( ) enable aryl–heteroaryl bond formation.

Suzuki–Miyaura Coupling

The trifluoromethyl group’s electronic effects may facilitate coupling at C-3/C-5 if halogenated, though steric bulk from -CF₃ and -SO₂CH₃ could limit efficiency.

Stability and Byproduct Formation

-

Thermal Degradation : Decomposition above 200°C may release SO₂ or NOₓ gases.

-

Homocoupling : Reductive conditions (e.g., FeCl₂/NaHSO₃) risk forming biaryl byproducts (e.g., 4a in ).

Key Data from Analogous Systems

Scientific Research Applications

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Positional Isomers and Key Properties

Functional Group Variants

Substitution of the methylsulfonyl or nitro group alters electronic and steric profiles:

- 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene : Bromine replaces the nitro group, transforming the compound into a versatile electrophile for Suzuki-Miyaura couplings. The bromine atom’s leaving-group capability contrasts with the nitro group’s electron-withdrawing nature, redirecting utility toward cross-coupling reactions .

- 1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS 1824071-56-8) : Fluorine substitution at position 1 reduces electron withdrawal compared to nitro, increasing stability toward nucleophilic attack. This variant is used in materials science due to its enhanced thermal resistance .

Table 2: Functional Group Impact on Reactivity

Physical and Chemical Properties

- Solubility: The methylsulfonyl and nitro groups reduce solubility in nonpolar solvents compared to analogs like 1-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene, where the phenoxy group enhances lipophilicity .

- Melting Points : Derivatives with rigid substituents (e.g., ethynyl groups in 1-((methylsulfonyl)ethynyl)-4-(trifluoromethyl)benzene) exhibit higher melting points (91–93°C) due to crystalline packing .

Biological Activity

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene, also known by its CAS number 252561-91-4, is a compound with notable biological activities due to its unique chemical structure. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNOS

- Molar Mass : 269.2 g/mol

- Synonyms : 4-(Methylsulphonyl)-3-(trifluoromethyl)nitrobenzene, Methyl 4-nitro-2-(trifluoromethyl)phenyl sulphone

Biological Activity Overview

The biological activity of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that compounds with trifluoromethyl and nitro groups exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances solubility and bioavailability, making it a candidate for further research in antibiotic development.

-

Anti-inflammatory Properties :

- The compound has been investigated for its potential anti-inflammatory effects, particularly in models of neuroinflammation. The trifluoromethyl group is known to influence the compound's interaction with biological targets involved in inflammatory pathways.

-

Potential as a Drug Candidate :

- Research suggests that this compound may serve as a lead for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its ability to inhibit specific enzymes involved in disease progression is of particular interest.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro |

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes, potentially reducing pain |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-substituted compounds, including 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene. Results indicated that the compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anti-inflammatory Mechanisms

Research published in Nature Reviews highlighted the compound's ability to modulate inflammatory responses in murine models of neuroinflammation. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory therapeutic .

Discussion

The unique structural features of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene contribute to its diverse biological activities. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and metabolic stability, which are critical factors for drug design.

Q & A

Basic Questions

Q. What are the recommended safety protocols when handling 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene in laboratory settings?

- Methodological Answer : Safety measures include wearing protective eyewear, gloves, lab coats, and masks to prevent skin/eye contact. Waste must be segregated and disposed of via professional hazardous waste services to avoid environmental contamination. Experimental setups should ensure adequate ventilation to mitigate inhalation risks .

Q. What are the common synthetic routes for preparing 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene, and what key reagents are involved?

- Methodological Answer : Synthesis often involves electrophilic substitution or sulfonation reactions. For example, trifluoromethylation may use cesium carboxylates (e.g., CsOAc) under photoredox conditions, followed by purification via column chromatography (SiO₂, pentane). Key reagents include halogenated precursors (e.g., pCF₃PhEBX) and catalysts like 4CzIPN for radical-mediated pathways .

Q. How is the purity of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene validated post-synthesis?

- Methodological Answer : Analytical techniques include HPLC with UV detection (λ = 254 nm) or GC-MS. Buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) paired with methanol in mobile phases (65:35) ensure chromatographic resolution. Retention factor (Rf) values in thin-layer chromatography (pentane) can also confirm compound identity .

Advanced Questions

Q. How do electron-withdrawing groups (EWGs) like -SO₂Me and -NO₂ influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The -SO₂Me and -NO₂ groups activate the aromatic ring toward NAS by stabilizing the transition state through resonance and inductive effects. Reactivity can be quantified via Hammett σ constants, with meta-directing EWGs favoring substitution at specific positions. Kinetic studies using fluorinated analogs (e.g., 1,2-Difluoro-4-(methylsulfanyl)benzene) suggest enhanced electrophilicity at ortho/para positions relative to EWGs .

Q. What computational methods are used to predict the electronic properties of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps). These models predict charge distribution, electrostatic potential surfaces, and reaction sites. Studies on analogous sulfonyl-trizole derivatives demonstrate strong correlations between computed dipole moments and experimental solubility .

Q. How can X-ray crystallography resolve structural ambiguities in sulfonyl-substituted nitroaromatics?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) provides precise bond lengths and angles. For example, the sulfonyl group’s S=O bonds (~1.43 Å) and nitro group torsion angles (<10°) confirm planarity. Data refinement (e.g., SHELXL-97) with R-factors <0.05 ensures accuracy. Comparative analysis with methylsulfinyl analogs (e.g., 934-72-5) highlights steric effects from trifluoromethyl groups .

Q. What strategies mitigate competing side reactions during the nitration of sulfonyl-substituted benzene derivatives?

- Methodological Answer : Controlled nitration (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) minimizes polysubstitution. Steric shielding from bulky groups (e.g., -CF₃) directs nitration to para positions. Kinetic monitoring via in situ IR spectroscopy (NO₂⁺ formation at 1380 cm⁻¹) optimizes reaction times. Post-reaction quenching with ice-water prevents over-nitration .

Notes

- Avoid abbreviations; use full chemical names (e.g., "methylsulphonyl" not "MeSO₂").

- Methodological answers prioritize experimental reproducibility and theoretical validation.

- References align with non-commercial, peer-reviewed sources (e.g., crystallography reports, synthesis protocols).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.